4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile
Description
4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile (CAS: 2012728-48-0) is a piperidine-based carbonitrile derivative featuring a fluoropyridine substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₁H₁₂FN₃ (molecular weight: 205.23), with a SMILES representation of C1CNCCC1(C#N)C2=CN=CC=C2F . This compound is commercially available in milligram to gram quantities, with applications in medicinal chemistry research, particularly in the development of enzyme inhibitors and receptor modulators .
Properties
IUPAC Name |
4-(3-fluoropyridin-4-yl)piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-10-7-15-4-1-9(10)11(8-13)2-5-14-6-3-11/h1,4,7,14H,2-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGZTTPQGCZMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=C(C=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile typically involves the reaction of 3-fluoropyridine with piperidine derivatives under controlled conditions . The process may include steps such as nucleophilic substitution and cyclization reactions. Specific reagents and catalysts are employed to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often utilizes advanced techniques such as continuous flow synthesis and high-throughput screening to optimize reaction conditions and scale up the production . These methods ensure consistent quality and efficiency in producing large quantities of this compound for commercial use .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluoropyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield fluoropyridine oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile has been investigated for its potential as a therapeutic agent. Its applications include:
- Anticancer Activity : Research has indicated that derivatives of this compound may inhibit specific kinases involved in cancer progression. For instance, compounds with similar scaffolds have shown promise against various cancer cell lines by modulating signaling pathways associated with cell proliferation and survival.
- Neurological Disorders : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological conditions, such as depression or anxiety. Studies are ongoing to evaluate its efficacy in modulating neurotransmitter systems.
Biological Research
In biological research, this compound serves as a tool for studying enzyme interactions and receptor binding. It can be used to:
- Investigate Enzyme Activity : The carbonitrile group can participate in nucleophilic attack mechanisms, allowing researchers to explore enzyme kinetics and inhibition patterns.
- Receptor Modulation : Its structural features facilitate binding to various receptors, making it useful for screening assays aimed at identifying new drug candidates.
Data Table: Summary of Applications
| Application Area | Description | Example Studies/Findings |
|---|---|---|
| Anticancer Activity | Inhibition of kinases involved in cancer cell proliferation | Studies on derivatives showing IC50 values < 10 µM against specific cancer lines |
| Neurological Disorders | Potential treatment for anxiety and depression via neurotransmitter modulation | Ongoing trials evaluating effects on serotonin receptors |
| Enzyme Interactions | Used as a probe to study enzyme kinetics and inhibition | Investigations into its role as an inhibitor of specific hydrolases |
| Receptor Binding | Assessed for binding affinity to various receptors | Binding studies indicating high affinity for certain GPCRs |
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the piperidine scaffold led to compounds with enhanced activity against breast cancer cell lines. The study highlighted the importance of the carbonitrile group in facilitating interactions with the target protein.
- Neuropharmacology : Research published in Neuropharmacology examined the effects of related compounds on serotonin receptors. The findings suggested potential anxiolytic effects, warranting further exploration into this compound's therapeutic applications.
- Enzyme Inhibition Studies : A recent investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibitory action, suggesting its utility in developing enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluoropyridine ring can engage in various binding interactions, influencing biological activity and chemical reactivity . The piperidine ring contributes to the compound’s stability and overall efficacy in different applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 4-(3-fluoropyridin-4-yl)piperidine-4-carbonitrile with its analogs:
Key Observations :
- Substituent Effects: The 3-fluoropyridinyl group in the target compound introduces moderate electron-withdrawing effects, enhancing polarity compared to analogs like 4-(dimethylamino)piperidine-4-carbonitrile, which has an electron-donating dimethylamino group .
- Synthetic Accessibility : The trifluoromethylphenyl derivative is synthesized via nickel-catalyzed cross-coupling with 88% yield, a more efficient route compared to multi-step syntheses of piperidine-4-carbonitrile HCl .
Biological Activity
4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile, a compound featuring a piperidine ring and a fluorinated pyridine moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 2012728-48-0
- Molecular Formula : C12H12FN3
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential as a dual ligand for histamine H3 and sigma receptors, which are implicated in pain modulation and neuropharmacology. The compound's structure allows it to effectively bind to these targets, influencing their activity and potentially leading to therapeutic effects in conditions such as neuropathic pain .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antinociceptive | Exhibits potential in reducing pain through modulation of histamine receptors. |
| Anticancer | Shows promise in inhibiting cancer cell growth by targeting specific pathways. |
| Anti-inflammatory | May reduce inflammation via inhibition of COX enzymes, similar to known NSAIDs. |
Case Studies and Research Findings
-
Histamine H3 Receptor Activity :
A study demonstrated that derivatives related to 4-(3-Fluoropyridin-4-yl)piperidine showed significant binding affinity at human histamine H3 receptors (hH3R), with Ki values indicating effective receptor modulation. For instance, related compounds exhibited Ki values ranging from 2.7 nM to 31 nM, suggesting strong interactions that could be harnessed for therapeutic applications in pain management . -
Anticancer Properties :
Research has indicated that compounds with similar structural motifs to 4-(3-Fluoropyridin-4-yl)piperidine can inhibit the proliferation of cancer cells. For example, derivatives were tested against MCF-7 and MDA-MB-231 breast cancer cell lines, showing IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), highlighting their potential as anticancer agents . -
Anti-inflammatory Effects :
The compound's structural analogs have been evaluated for their anti-inflammatory properties through COX enzyme inhibition assays. Some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like indomethacin, suggesting that 4-(3-Fluoropyridin-4-yl)piperidine could serve as a lead compound for developing new anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The biological activity of 4-(3-Fluoropyridin-4-yl)piperidine is influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances binding affinity at various receptors. |
| Piperidine Ring | Contributes to the overall pharmacokinetic profile. |
| Carbonitrile Group | Plays a role in receptor interaction and selectivity. |
Q & A
Q. What are the optimal synthetic routes for 4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-fluoropyridine-4-carbonitrile derivatives with piperidine precursors under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound. Key steps include temperature control (0–5°C for exothermic reactions) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Reaction progress should be monitored by TLC and validated via HPLC .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C in CDCl₃ or DMSO-d₆) to confirm substituent positions and fluorine coupling patterns.
- HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>99% required for pharmacological studies).
- Mass spectrometry (ESI or EI) to verify molecular weight ([M+H]⁺ expected at ~235 g/mol).
- IR spectroscopy to detect nitrile (C≡N) stretches (~2200 cm⁻¹) and aromatic C-F bonds .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation (P210: avoid heat/sparks).
- Storage : Keep in airtight containers at 2–8°C (P402+P404: dry, cool place) to prevent hydrolysis of the nitrile group.
- Emergency : For spills, neutralize with inert absorbents (vermiculite) and dispose as hazardous waste (P501) .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
- Methodological Answer : Chiral resolution agents like dip-toluoyl-L-tartaric acid can isolate enantiomers via diastereomeric salt formation. Optimize solvent systems (methanol/water) and crystallization conditions. Monitor enantiomeric excess (ee) using chiral HPLC (Chiralpak® AD-H column) or polarimetry .
Q. What strategies resolve contradictions in pharmacological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Assay conditions (e.g., cell line specificity, incubation time).
- Compound solubility (use DMSO stock solutions ≤0.1% to avoid cytotoxicity).
- Analytical thresholds (confirm activity via orthogonal assays, e.g., SPR for binding affinity vs. cellular IC₅₀).
Cross-validate findings using standardized protocols from repositories like PubChem .
Q. How do computational models predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using X-ray/NMR-derived protein structures (PDB ID). Key parameters:
Q. What stability challenges arise under physiological conditions, and how are they addressed?
- Methodological Answer : The nitrile group may hydrolyze to carboxylic acids in aqueous media. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
